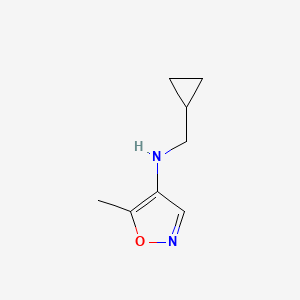![molecular formula C18H16N2O2 B12875652 [3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-41-3](/img/structure/B12875652.png)
[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with phenyl and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid typically involves the reaction of acetophenone, 4-methyl acetophenone, and phenyl hydrazine derivatives. The product is treated with Vilsmeier reagent to produce different formyl pyrazole derivatives, which are then characterized by FT-IR, 1H NMR, elemental analysis, and mass spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The presence of the pyrazole ring allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit cyclooxygenase and 5-lipoxygenase, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure with a thiophene ring instead of a p-tolyl group.
1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-ol: Similar structure with a hydroxyl group instead of an acetic acid group.
Uniqueness
2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and p-tolyl groups on the pyrazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
70598-41-3 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-9-14(10-8-13)18-15(11-17(21)22)12-20(19-18)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,21,22) |
InChI Key |
BAHKMJUKBKSWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


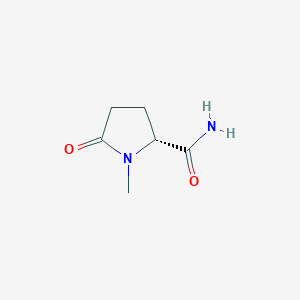
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
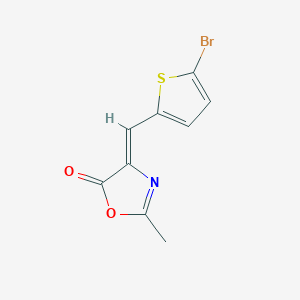
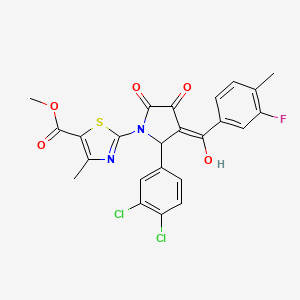
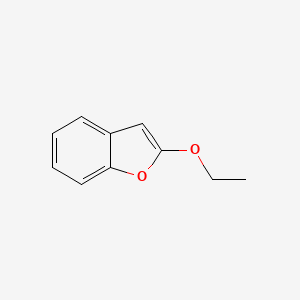

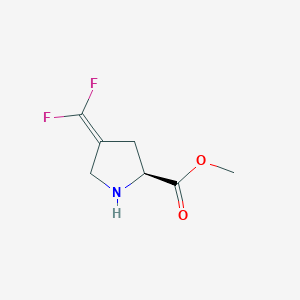
![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
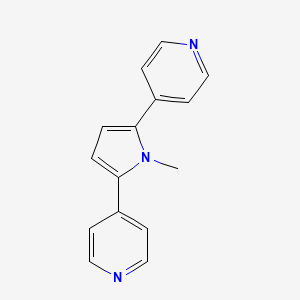
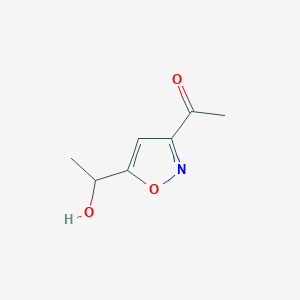
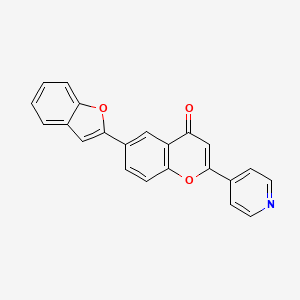
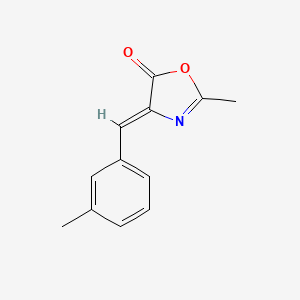
![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)
